molecular formula C15H16BrNO2 B3047582 2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1423031-76-8

2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B3047582
CAS RN: 1423031-76-8
M. Wt: 322.20
InChI Key: JJADIYQCHDYFJA-UHFFFAOYSA-N
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Description

“2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione” is a chemical compound with the CAS Number: 1423031-76-8 . It has a molecular weight of 322.20 and its molecular formula is C15H16BrNO2 . The compound is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16BrNO2/c16-9-15(7-3-4-8-15)10-17-13(18)11-5-1-2-6-12(11)14(17)19/h1-2,5-6H,3-4,7-10H2 . This code provides a specific description of the molecule’s structure. For a detailed structural analysis, tools like NMR, HPLC, LC-MS, UPLC can be used .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.20 . Other physical and chemical properties like boiling point, melting point, etc., are not specified in the available sources .

Scientific Research Applications

Synthesis and Molecular Structure

The compound 2-{[1-(bromomethyl)cyclopentyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is utilized in various synthetic reactions. For instance, a study demonstrated the preparation of N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide using N-(bromomethyl)phthalimide, which is related to the compound . This synthesis highlighted the stabilization of molecular structure and packing through intramolecular hydrogen-bonding and C—H⋯π interactions (Wang, Jian, & Liu, 2008).

Functionalization and Derivative Formation

In a related study, the reaction of isoindole-1,3-diones with bromine in dichloromethane led to the formation of various halogenated products. This demonstrates the compound's versatility in creating a range of derivatives through pseudo-allylic halogenation and other reactions (Khusnitdinov, Sultanov, & Gataullin, 2019).

Crystallographic Studies

Crystallographic studies of similar compounds, such as 2-[(phenylamino) methyl]-isoindole-1,3-dione, have been conducted to understand their molecular structure, conformation, and vibrational analysis. These studies are crucial for comprehending the compound's biological functions and interactions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

Antibacterial Properties

Another significant application is in the exploration of antibacterial properties. For example, a study investigated the antibacterial properties of synthesized compounds derived from isoindole-1,3-diones, indicating potential chemotherapeutic properties (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources. The mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Future Directions

The future directions for this compound would depend on its potential applications in various fields like medicine, materials science, etc. As it’s used for research purposes , it could be part of new discoveries or innovations. For more specific future directions, it’s recommended to refer to recent scientific literature in the relevant field.

properties

IUPAC Name

2-[[1-(bromomethyl)cyclopentyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c16-9-15(7-3-4-8-15)10-17-13(18)11-5-1-2-6-12(11)14(17)19/h1-2,5-6H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJADIYQCHDYFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2C(=O)C3=CC=CC=C3C2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160941
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(bromomethyl)cyclopentyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423031-76-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(bromomethyl)cyclopentyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-[[1-(bromomethyl)cyclopentyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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